Cas no 700817-04-5 (2H-Thieno[3,4-b][1,4]dioxepin, 6,8-dibromo-3,3-dihexyl-3,4-dihydro-)

2H-Thieno[3,4-b][1,4]dioxepin, 6,8-dibromo-3,3-dihexyl-3,4-dihydro- structure
700817-04-5 structure
Product name:2H-Thieno[3,4-b][1,4]dioxepin, 6,8-dibromo-3,3-dihexyl-3,4-dihydro-
CAS No:700817-04-5
MF:C19H30Br2O2S
MW:482.313303470612
CID:4152227
PubChem ID:58403341

2H-Thieno[3,4-b][1,4]dioxepin, 6,8-dibromo-3,3-dihexyl-3,4-dihydro- Chemical and Physical Properties

Names and Identifiers

    • 2H-Thieno[3,4-b][1,4]dioxepin, 6,8-dibromo-3,3-dihexyl-3,4-dihydro-
    • 700817-04-5
    • 6,8-Dibromo-3,3-Dihexyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine
    • SCHEMBL2342174
    • AMNZFBPWLPNQQC-UHFFFAOYSA-N
    • Inchi: InChI=1S/C19H30Br2O2S/c1-3-5-7-9-11-19(12-10-8-6-4-2)13-22-15-16(23-14-19)18(21)24-17(15)20/h3-14H2,1-2H3
    • InChI Key: AMNZFBPWLPNQQC-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 482.03128Da
  • Monoisotopic Mass: 480.03333Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 10
  • Complexity: 324
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.7Ų
  • XLogP3: 9.6

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